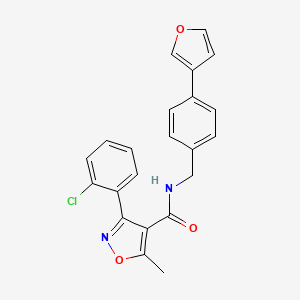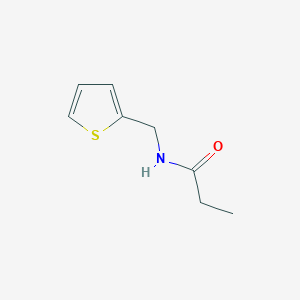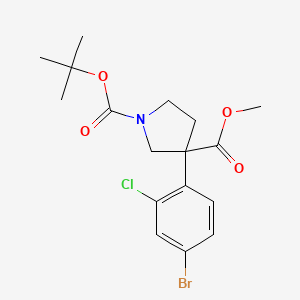
1-(tert-Butyl) 3-méthyl 3-(4-bromo-2-chlorophényl)pyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves various strategies, including cyclization reactions and nitrile anion cyclization, to produce highly functionalized compounds. Chung et al. (2005) describe an enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excesses, which could be analogous to synthesizing the compound (Chung et al., 2005).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and DFT analyses, provides insights into the bonding, geometry, and stability of compounds. Çolak et al. (2021) performed X-ray and DFT analyses on a structurally similar pyrrolidine derivative, revealing intramolecular hydrogen bonding and stabilization factors (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives include transformations like cyclization, bromination, and dehydrogenation, which are crucial for modifying the compound's functional groups and enhancing its reactivity. The synthesis and transformation steps can lead to various derivatives with distinct chemical properties, as demonstrated in the preparation of related compounds (Naveen et al., 2007).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of tert-butyl and bromo-chlorophenyl groups can affect the compound's solubility and stability, as seen in similar compounds' analyses (Sasaki et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity, acidity, and potential for further functionalization, are determined by the compound's specific substituents and structural configuration. Studies on related pyrrolidine derivatives have shown that modifications at specific sites can significantly alter their chemical behavior and potential applications, including their use in synthesis and as intermediates in producing other complex molecules (Herath & Cosford, 2010).
Applications De Recherche Scientifique
a. Agents anticancéreux :
Synthèse organique et méthodologie
L'accessibilité synthétique de ce composé le rend précieux en chimie organique. Considérez les applications suivantes :
a. Bloc de construction pour la synthèse de l'indole :Science des matériaux
Bien que moins exploré, ce composé peut avoir des applications en science des matériaux :
a. Électronique organique :En résumé, 1-(tert-Butyl) 3-méthyl 3-(4-bromo-2-chlorophényl)pyrrolidine-1,3-dicarboxylate est prometteur en chimie médicinale, en synthèse organique, en biologie chimique et en science des matériaux. Les chercheurs devraient continuer à explorer ses applications multiformes pour libérer tout son potentiel . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊
Mécanisme D'action
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets. This compound is stored at room temperature , suggesting it is stable under these conditions.
Orientations Futures
The future directions for this compound would depend on its intended use. If it’s a potential drug, then future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or an intermediate in a chemical synthesis, then future research could involve finding new reactions that it can participate in or finding more efficient ways to synthesize it .
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO4/c1-16(2,3)24-15(22)20-8-7-17(10-20,14(21)23-4)12-6-5-11(18)9-13(12)19/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIITPXHANWHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=C(C=C(C=C2)Br)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2126159-88-2 |
Source


|
| Record name | 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

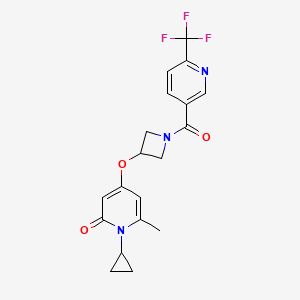
![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)
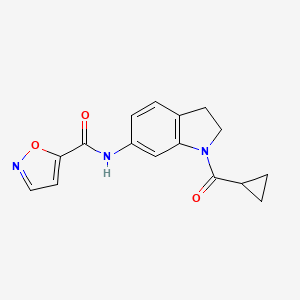
![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/no-structure.png)
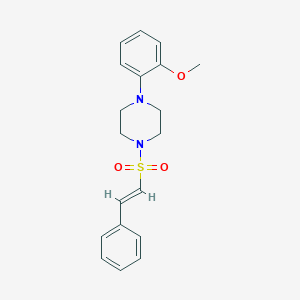
![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)

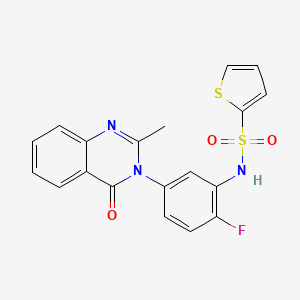

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)
